molecular formula C21H23N3O4 B13691858 [5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone

[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone

Cat. No.: B13691858
M. Wt: 381.4 g/mol
InChI Key: OCZBEPDJKWCGLN-UHFFFAOYSA-N
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Description

[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, an isoxazole ring, and a piperidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone typically involves multiple steps, starting with the preparation of the isoquinoline and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the coupling and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(hydroxymethyl)-1-piperidyl]methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    [5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(ethyl)-1-piperidyl]methanone: Similar structure but with an ethyl group instead of a methoxymethyl group.

Uniqueness

The uniqueness of [5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

[5-(isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H23N3O4/c1-26-13-15-6-9-24(10-7-15)21(25)19-11-17(28-23-19)14-27-20-4-2-3-16-12-22-8-5-18(16)20/h2-5,8,11-12,15H,6-7,9-10,13-14H2,1H3

InChI Key

OCZBEPDJKWCGLN-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(CC1)C(=O)C2=NOC(=C2)COC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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